Ethyl 2-hydroxypyrimidine-5-carboxylate

Descripción

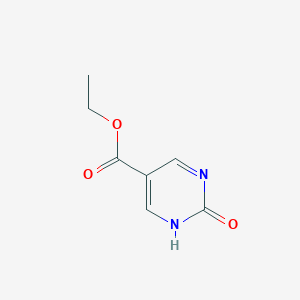

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-6(10)5-3-8-7(11)9-4-5/h3-4H,2H2,1H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWYVWBOCSWZIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443163 | |

| Record name | ETHYL 2-HYDROXYPYRIMIDINE-5-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95928-49-7 | |

| Record name | ETHYL 2-HYDROXYPYRIMIDINE-5-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Novel Approaches for Ethyl 2 Hydroxypyrimidine 5 Carboxylate

Established Synthetic Pathways to the Pyrimidine-5-carboxylate Core

The formation of the central pyrimidine-5-carboxylate structure is the cornerstone of synthesizing the target molecule. This can be accomplished through several reliable and widely utilized pathways in organic chemistry.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecules like pyrimidines in a single step from three or more starting materials. The Biginelli reaction is a classic example of an MCR used to produce dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. mdpi.com For the synthesis of the pyrimidine-5-carboxylate core, a variation of this reaction can be employed, typically involving a β-ketoester, an aldehyde, and a urea (B33335) or amidine derivative. derpharmachemica.commdpi.com

The general approach involves the acid-catalyzed condensation of a β-dicarbonyl compound (which provides the C4, C5, and C6 atoms of the ring, along with the 5-carboxylate group), an aldehyde (providing the C2 atom if an amidine is used, or a substituent at C4), and a nitrogen-containing component like urea or guanidine (B92328) (providing N1, C2, and N3). wikipedia.org

Table 1: Example of a Multicomponent Reaction for a Pyrimidine (B1678525) Core

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |

|---|---|---|---|---|

| Ethyl Acetoacetate | Aldehyde | Urea | Acid (e.g., HCl, Zirconium Chloride) | Dihydropyrimidinone-5-carboxylate |

These reactions are valued for their operational simplicity and ability to generate diverse molecular libraries by varying the starting components. derpharmachemica.com

The most widely used method for constructing the pyrimidine ring involves the condensation of a compound with an N-C-N fragment (like urea, thiourea, or guanidine) with a 1,3-bifunctional three-carbon fragment (a β-dicarbonyl compound). wikipedia.org This [3+3] cycloaddition is a foundational strategy in pyrimidine synthesis. mdpi.com

In a typical synthesis targeting a 2-hydroxy-5-carboxylate structure, urea is condensed with an appropriate β-dicarbonyl compound that already contains the desired ester functionality. For instance, the reaction of urea with a derivative of diethyl malonate can lead to the formation of the 2-hydroxypyrimidine (B189755) ring. The mechanism involves two consecutive condensation steps, ultimately leading to cyclization and the formation of the stable aromatic pyrimidine ring. bhu.ac.in

An alternative strategy involves building the target molecule from a pre-existing, functionalized pyrimidine ring. A patented method describes the synthesis of 2-hydroxypyrimidine-5-carboxylic acid starting from 2-chloro-5-bromopyrimidine. google.com This multi-step process avoids certain challenges associated with ring-closure reactions, such as low yields on a large scale. google.com

The synthesis proceeds in two main steps:

Carboxylation: 2-chloro-5-bromopyrimidine is reacted with a carboxylating agent, such as tert-butyl acrylate, in the presence of an active metal reagent to form 2-chloro-pyrimidine-5-carboxylic acid tert-butyl ester. google.com

Hydrolysis: The resulting ester is then subjected to hydrolysis under aqueous alkali conditions (e.g., NaOH), which simultaneously displaces the chlorine atom at the C2 position with a hydroxyl group and cleaves the tert-butyl ester to yield the final 2-hydroxypyrimidine-5-carboxylic acid. google.com

Table 2: Key Steps in Precursor-Based Synthesis of 2-Hydroxypyrimidine-5-carboxylic Acid

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 2-chloro-5-bromopyrimidine | Boc2O, Active Metal Reagent | 2-chloro-pyrimidine-5-carboxylic acid tert-butyl ester |

This method provides a controlled pathway to the specific carboxylic acid precursor required for the final esterification step. google.com

The final step to obtain ethyl 2-hydroxypyrimidine-5-carboxylate from its corresponding carboxylic acid is a standard esterification reaction. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the desired alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). cerritos.edumasterorganicchemistry.com

The mechanism for Fischer esterification involves several equilibrium steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack.

Nucleophilic addition of the ethanol (B145695) molecule to the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the newly added hydroxyl group to one of the existing hydroxyl groups.

Elimination of water as a leaving group, regenerating the carbonyl double bond.

Deprotonation of the carbonyl oxygen to yield the final ethyl ester and regenerate the acid catalyst. masterorganicchemistry.com

To drive the equilibrium towards the product, excess ethanol is typically used, or the water generated during the reaction is removed. cerritos.edu

Functional Group Transformations and Derivatization Strategies

Once the this compound core is synthesized, further modifications can be made through various functional group transformations.

The pyrimidine ring is electron-deficient, which facilitates nucleophilic substitution reactions, particularly at the C2, C4, and C6 positions. wikipedia.orgbhu.ac.in However, the 2-hydroxy group in this compound is a poor leaving group. For nucleophilic substitution to occur at this position, the hydroxyl group must first be converted into a better leaving group, such as a halogen. This is commonly achieved by reacting the corresponding pyrimidone with a reagent like phosphorus oxychloride (POCl₃) to generate a 2-chloropyrimidine (B141910) derivative. bhu.ac.in

Once a suitable leaving group (e.g., a chloro group) is installed, a wide range of nucleophiles can be used to displace it. Studies on related compounds, such as ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, demonstrate the feasibility of these reactions. rsc.org The chloro group on such pyrimidine rings can be displaced by various nucleophiles, leading to a diverse array of substituted pyrimidines. rsc.org

Table 3: Examples of Nucleophilic Substitution on a Functionalized Pyrimidine-5-carboxylate Core

| Substrate | Nucleophile | Product |

|---|---|---|

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium Phenoxide | Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium Thiophenoxide | Ethyl 4-(phenylthio)-2-methylthiopyrimidine-5-carboxylate |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Potassium Fluoride | Ethyl 4-fluoro-2-methylthiopyrimidine-5-carboxylate |

Data derived from reactions on a related pyrimidine structure to illustrate the principle of nucleophilic substitution. rsc.org

This two-step strategy—conversion of the hydroxyl to a leaving group followed by nucleophilic displacement—is a powerful method for the derivatization of the this compound scaffold.

Reactions Involving the Ethoxycarbonyl Moiety

The ethoxycarbonyl group (-COOEt) at the C5 position is another versatile handle for chemical modification, primarily through hydrolysis to the corresponding carboxylic acid or conversion to amides.

Hydrolysis: The ester can be hydrolyzed to the carboxylic acid, 2-hydroxypyrimidine-5-carboxylic acid, under basic conditions followed by acidification. A patented method describes treating a related intermediate, 5-benzyloxy-2-cyanopyrimidine, with a strong base like sodium hydroxide (B78521), followed by acidification to yield the carboxylic acid. vulcanchem.comgoogle.com This standard saponification procedure is broadly applicable to ethyl esters on aromatic rings.

Amidation: The ethoxycarbonyl group can be converted into a variety of amide derivatives. This is typically achieved by first hydrolyzing the ester to the carboxylic acid, which is then activated (e.g., as an acyl chloride) and reacted with a desired amine. Alternatively, direct amidation of the ester can sometimes be achieved by heating with an amine. These amide derivatives are often synthesized to explore structure-activity relationships in drug discovery programs. For example, various carboxamides and sulfonamides were synthesized from a related pyrimidine-4-carboxylate core to explore anticancer activities. semanticscholar.orgresearchgate.net

Halogenation and Subsequent Cross-Coupling Reactions

Introducing a halogen atom onto the pyrimidine ring opens up a vast array of synthetic possibilities through cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

Halogenation: The hydroxyl group at the C2 position can be converted into a chloro group, a common strategy for activating the position for nucleophilic substitution or cross-coupling. This is typically achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The resulting 2-chloropyrimidine derivative is a valuable intermediate.

Cross-Coupling Reactions: Once halogenated, the 2-chloropyrimidine-5-carboxylate can undergo various palladium- or other transition-metal-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction pairs the halogenated pyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. Suzuki reactions have been successfully used to synthesize heteroarylpyrimidines from 5-pyrimidylboronic acid and heteroaryl halides. nih.gov

Hiyama Coupling: This involves the coupling of organosilanes with organic halides, and has been demonstrated for 2-chloropyrimidines. dntb.gov.ua

Other Couplings: Cobalt-catalyzed cross-coupling reactions have also been reported for 2-chloropyrimidines with arylzinc halides, offering an alternative to palladium-based methods. nih.gov

These reactions are fundamental for building more complex molecules and are widely used in the synthesis of compound libraries for screening purposes. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry emphasizes the use of environmentally friendly methods. The synthesis of pyrimidine derivatives, including the title compound, has been a focus for the application of green chemistry principles. ijpsr.com

Solvent-Free and Environmentally Benign Protocols

Solvent-free, or mechanochemical, approaches offer significant environmental benefits by reducing solvent waste.

Ball Milling: A one-pot, multicomponent synthesis of various pyrimidine derivatives has been developed using a solvent-free ball milling technique with a modified zinc oxide nanoparticle catalyst. acs.org

Grindstone Technique: An eco-friendly "Grindstone technique" has been employed for the synthesis of tetrahydropyrimidine (B8763341) derivatives, which is noted for being fuel-efficient and avoiding byproducts. mdpi.com

Metal- and Solvent-Free Reactions: A method for preparing substituted pyrimidines from ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal (B89532) has been described that proceeds under metal- and solvent-free conditions, promoted by ammonium iodide. acs.org

Use of Green Solvents: When solvents are necessary, the focus shifts to environmentally benign options like water or methanol. L-proline has been used as a catalyst for the synthesis of fused pyrimidines in water, providing a clean and mild protocol. nih.gov

Catalytic Approaches for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, improving reaction efficiency, reducing energy consumption, and often allowing for milder reaction conditions.

Nanoparticle Catalysis: Modified ZnO nanoparticles have been used as a highly efficient and recyclable catalyst for the one-pot synthesis of pyrimidine derivatives under solvent-free conditions. acs.org

Organocatalysis: L-proline, an inexpensive and readily available amino acid, has been shown to effectively catalyze the synthesis of fused pyrimidines in water. nih.gov

Lewis Acid Catalysis: Copper(II) chloride dihydrate (CuCl₂·2H₂O) has been utilized as a catalyst in the synthesis of tetrahydropyrimidine derivatives, leading to excellent yields in a one-pot reaction. mdpi.com

Table 2: Green Synthesis Approaches for Pyrimidine Derivatives

| Method | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|

| Ball Milling | Modified ZnO Nanoparticles | Solvent-free, recyclable catalyst, scalable | acs.org |

| Three-component Tandem Reaction | NH₄I | Metal- and solvent-free | acs.org |

| Grindstone Technique | CuCl₂·2H₂O | Solvent-less, fuel-efficient, single-step | mdpi.com |

| Aqueous Synthesis | L-proline | Metal-free, uses water as solvent, mild conditions | nih.gov |

Synthesis of Analogues and Compound Libraries Featuring the Pyrimidine Carboxylate Scaffold

The pyrimidine carboxylate scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. mdpi.com Consequently, there is significant interest in synthesizing libraries of analogues for drug discovery.

The synthesis of such libraries often relies on the versatile reaction handles present on the core scaffold. As discussed, the hydroxyl and ethoxycarbonyl groups can be modified to introduce diversity. Furthermore, halogenated intermediates are key for diversification via cross-coupling reactions.

DNA-encoded library (DEL) technology is a modern approach for generating massive compound collections. nih.gov Pyrimidine-based libraries have been constructed using a strategy that involves substitution reactions on a DNA-linked pyrimidine scaffold with various nucleophilic building blocks. nih.gov This allows for the creation of millions of distinct compounds in a cost-effective and efficient manner, which can then be screened against biological targets. The functional groups on this compound make it an ideal starting point or scaffold for such combinatorial library synthesis efforts. nih.gov

Structure-Directed Synthesis of this compound Derivatives

Structure-directed synthesis focuses on the rational design and creation of specific molecules, often guided by known structure-activity relationships or computational modeling. A common strategy involves the multi-component Biginelli reaction or similar condensation reactions to form the core pyrimidine ring, followed by functionalization.

One-pot, multi-component reactions are advantageous for their efficiency, reduced solvent use, and shorter reaction times. mdpi.comsemanticscholar.org For instance, the synthesis of 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives can be achieved by reacting ethyl acetoacetate, a substituted benzaldehyde, and urea or thiourea. mdpi.comsemanticscholar.org This approach allows for the direct incorporation of diversity at the 4-position of the pyrimidine ring. A typical procedure involves mixing the components with a catalytic amount of a Lewis acid like CuCl₂·2H₂O and allowing the reaction to proceed, often without a solvent. mdpi.comsemanticscholar.org

Subsequent modifications to a pre-formed pyrimidine scaffold are also a key strategy. This allows for the targeted synthesis of a series of analogs with specific substitutions. For example, a core pyrimidine structure can be functionalized through nucleophilic aromatic substitution (SNAr) reactions, where chloro-substituted pyrimidines react with various nucleophiles to introduce diversity. nih.gov

Table 1: Example of Structure-Directed Synthesis of Tetrahydropyrimidine-5-carboxylate Derivatives via a One-Pot Reaction mdpi.com

| Starting Aldehyde | Reagent 2 | Reagent 3 | Catalyst | Resulting Derivative Core |

| Fluoro-benzaldehyde | Ethyl acetoacetate | Urea | CuCl₂·2H₂O | 4-(Fluorophenyl)-tetrahydropyrimidine |

| Chloro-benzaldehyde | Ethyl acetoacetate | Urea | CuCl₂·2H₂O | 4-(Chlorophenyl)-tetrahydropyrimidine |

| Fluoro-benzaldehyde | Ethyl acetoacetate | Thiourea | CuCl₂·2H₂O | 4-(Fluorophenyl)-2-thioxo-tetrahydropyrimidine |

| Chloro-benzaldehyde | Ethyl acetoacetate | Thiourea | CuCl₂·2H₂O | 4-(Chlorophenyl)-2-thioxo-tetrahydropyrimidine |

This method provides a direct route to specific, targeted derivatives based on the choice of the initial aldehyde, demonstrating a clear structure-directed approach. mdpi.com

Combinatorial Chemistry for Library Generation

Combinatorial chemistry is a powerful technique used to rapidly generate a large number of structurally diverse compounds, known as a chemical library. nih.gov This approach is particularly valuable in drug discovery for identifying novel hits against biological targets. Both solid-phase and solution-phase synthesis strategies have been developed for creating pyrimidine-based libraries. nih.govscispace.com

In the context of this compound, a combinatorial library can be generated by systematically varying the building blocks used in the core synthesis. For example, a library of 2-substituted pyrimidine-5-carboxylates can be created by reacting a common intermediate with a diverse set of amidinium salts.

A key strategy for generating large libraries is the "split-and-pool" synthesis method, often performed on a solid support. nih.govnih.gov In this process, a starting material attached to a resin is split into multiple portions. Each portion is reacted with a different building block. The portions are then pooled, mixed, and split again for the next reaction cycle. This process allows for the exponential generation of millions of unique compounds. nih.gov For pyrimidine libraries, a versatile scaffold like 2,4,6-trichloropyrimidine (B138864) can be sequentially functionalized at the C2, C4, and C6 positions with different amines or other nucleophiles to build a large and diverse library. nih.gov

Table 2: Conceptual Framework for Combinatorial Library Generation of Pyrimidine-5-carboxylates

| Building Block Set A (e.g., Amidines) | Building Block Set B (e.g., β-Ketoesters) | Building Block Set C (e.g., Alkylating Agents for N1) | Resulting Library |

| Amidine 1, Amidine 2, ... Amidine X | β-Ketoester 1, β-Ketoester 2, ... β-Ketoester Y | Alkyl Halide 1, Alkyl Halide 2, ... Alkyl Halide Z | A diverse library of N1-alkylated, 2-substituted pyrimidine-5-carboxylates with X * Y * Z unique members. |

This combinatorial approach enables the exploration of a vast chemical space around the core pyrimidine structure, which is essential for modern drug discovery programs. nih.gov The resulting libraries, sometimes DNA-encoded for easier screening, can be tested against biological targets to identify compounds with desired activities. nih.gov

Chemical Reactivity and Transformation Mechanisms of Ethyl 2 Hydroxypyrimidine 5 Carboxylate

Reactivity of the Pyrimidine (B1678525) Nitrogen Atoms

The pyrimidine ring in Ethyl 2-hydroxypyrimidine-5-carboxylate contains two nitrogen atoms at positions 1 and 3. Their reactivity is significantly influenced by the electronic effects of the substituents. The 2-hydroxyl group, existing in tautomeric equilibrium with a keto form, and the electron-withdrawing 5-ethyl carboxylate group modulate the basicity and nucleophilicity of these nitrogen atoms.

Alkylation and acylation reactions can occur at the nitrogen atoms, with the specific site of reaction often depending on the tautomeric form present and the reaction conditions. For instance, in the 2-hydroxy (enol) form, N1 would be more susceptible to electrophilic attack. Conversely, in the 2-oxo (keto) form, N3 might be the preferred site for certain reactions, although the N1 proton is acidic and can be removed by a base to generate an anion that can then be alkylated.

Electrophilic and Nucleophilic Character of Ring Positions

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This character is further intensified by the electron-withdrawing ethyl carboxylate group at the C5 position. Consequently, the carbon atoms of the pyrimidine ring are generally not susceptible to electrophilic attack unless activated by potent electron-donating groups.

The 2-hydroxyl group, particularly in its enol form, is an activating group that can direct electrophiles to the ortho and para positions. However, in the context of the pyrimidine ring, its influence is more complex. The C4 and C6 positions are the most likely sites for nucleophilic attack, especially if a good leaving group is present at these positions. The electron-withdrawing nature of the adjacent nitrogen atoms and the C5-ester group makes these positions highly electrophilic.

The directing effects of the substituents can be summarized as follows:

-OH (at C2): This group is an ortho, para-director and activating. pressbooks.pub However, its effect is modulated by the pyrimidine ring's inherent electron deficiency.

-COOEt (at C5): This is a meta-director and a deactivating group. numberanalytics.com

Therefore, electrophilic substitution, if it occurs, would be challenging. Nucleophilic aromatic substitution, on the other hand, is a more plausible reaction pathway, particularly at the C4 and C6 positions, should a suitable leaving group be introduced there. For instance, treatment of a related compound, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, with various nucleophiles resulted in substitution at the C4 position. rsc.org

Tautomerism and Its Influence on Reactivity

A critical aspect of the chemistry of this compound is its existence in tautomeric forms. The primary equilibrium is between the 2-hydroxy (aromatic, enol) form and the pyrimidin-2(1H)-one (keto) form. dicp.ac.cnresearchgate.net Generally, for 2-hydroxypyrimidines, the keto tautomer is the more stable and predominant form in most solvents and in the solid state. dicp.ac.cn This equilibrium has a profound impact on the molecule's reactivity.

The 2-hydroxy form possesses a phenolic hydroxyl group, making it acidic and susceptible to reactions typical of phenols. The aromatic character of this tautomer influences the reactivity of the entire ring.

The pyrimidin-2(1H)-one form contains an amide-like functionality. The N1-H proton is acidic, and the C4=C5 bond can participate in addition reactions. The presence of the carbonyl group influences the electronic distribution within the ring, affecting the sites of electrophilic and nucleophilic attack.

The tautomeric equilibrium can be influenced by factors such as the solvent, pH, and temperature. This shift in equilibrium can be exploited to direct the outcome of a reaction. For example, reactions that favor the aromatic character might proceed through the minor 2-hydroxy tautomer. In contrast, reactions involving the amide functionality will occur via the major 2-oxo tautomer.

| Tautomeric Form | Key Functional Group | Expected Reactivity |

|---|---|---|

| 2-hydroxy (Enol) | Phenolic -OH | O-alkylation, O-acylation, aromatic substitution |

| Pyrimidin-2(1H)-one (Keto) | Cyclic Amide (Lactam) | N-alkylation, N-acylation, reactions at the C4=C5 bond |

Hydrolysis and Transesterification Reactions of the Ester Group

The ethyl carboxylate group at the C5 position is susceptible to hydrolysis and transesterification reactions, which are common transformations for esters.

Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction where a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt. Subsequent acidification yields the carboxylic acid. The alkaline hydrolysis of pyrimidine-5-carboxylic acid esters has been reported to yield the corresponding carboxylic acids. researchgate.net

Transesterification involves the conversion of the ethyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. This reaction is also an equilibrium process, and it is often driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed.

A study on the hydrolysis of ethyl pyrimidine-5-carboxylates indicated that under alkaline conditions, the primary reaction is the formation of the corresponding carboxylic acid, and a previously reported rearrangement to 5-acetylpyrimidones was found not to occur in the studied examples. researchgate.net

Oxidation and Reduction Chemistry of the Pyrimidine Nucleus

The pyrimidine nucleus in this compound can undergo both oxidation and reduction reactions, although the conditions required can be harsh due to the aromatic nature of the ring.

Oxidation: The pyrimidine ring is generally resistant to oxidation. However, under strong oxidizing conditions, degradation of the ring can occur. For instance, treatment of alkylbenzenes with potassium permanganate (B83412) (KMnO4) results in oxidation to benzoic acid, suggesting that under harsh conditions, the pyrimidine ring could be cleaved. masterorganicchemistry.com More controlled oxidation might be possible if the ring is first reduced.

Reduction: The pyrimidine ring can be reduced, typically through catalytic hydrogenation. The hydrogenation of 2-hydroxypyrimidines has been shown to proceed via the 2-oxo tautomer. dicp.ac.cn A palladium-catalyzed asymmetric hydrogenation of 2-hydroxypyrimidines has been developed to produce chiral cyclic ureas. dicp.ac.cn This suggests that the C4=C5 and C6=N1 double bonds can be selectively reduced. The reaction pathway is proposed to involve the hydrogenation of the C=N bond of the oxo tautomer, followed by isomerization and further hydrogenation. dicp.ac.cn Catalytic hydrogenation of hydroxypyridines in the presence of a platinum group metal catalyst has also been reported to yield the corresponding piperidines. google.comasianpubs.org

| Reaction Type | Reagents and Conditions | Potential Products |

|---|---|---|

| Oxidation | Strong oxidizing agents (e.g., KMnO4) | Ring cleavage products |

| Reduction | Catalytic hydrogenation (e.g., Pd/C, PtO2, H2) | Dihydropyrimidine or tetrahydropyrimidine (B8763341) derivatives |

Ring-Opening and Rearrangement Processes

The pyrimidine ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions.

Ring-Opening: Acid-catalyzed ring cleavage of certain pyrimidine derivatives has been observed. For example, the reduction of ethyl 4-(o-nitrophenylthio)pyrimidine-5-carboxylate with iron in aqueous acetic acid resulted in the cleavage of the pyrimidine ring. rsc.org The enzymatic ring-opening of pyrimidines is also a known biological process. umich.edu In some cases, the pyrimidine ring can be opened by the action of strong nucleophiles.

Rearrangement: The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry, including pyrimidines. nih.govwikipedia.org This rearrangement typically involves the opening of the heterocyclic ring followed by rotation and re-closure, leading to an exchange of endocyclic and exocyclic heteroatoms. nih.gov While this is more common for iminopyrimidines, analogous rearrangements could potentially occur with appropriately substituted 2-hydroxypyrimidines under acidic or basic conditions. nih.govnih.gov For instance, the Dimroth rearrangement of dicp.ac.cnresearchgate.netmdpi.comtriazolo[4,3-c]pyrimidine derivatives to the more stable dicp.ac.cnresearchgate.netmdpi.comtriazolo[1,5-c]pyrimidine isomers has been reported to occur readily. beilstein-journals.org Although a reported rearrangement of pyrimidine-5-carboxylic acid esters to 5-acylpyrimidones upon hydrolysis was later contested, it highlights the potential for complex transformations in this system. researchgate.net

Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Hydroxypyrimidine 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments:No 2D NMR studies providing correlation data to confirm the connectivity of the molecule have been found.

Due to the absence of this foundational data, the subsequent sections of the requested article cannot be accurately generated.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of a molecule with high accuracy, which in turn allows for the unambiguous determination of its elemental formula. For Ethyl 2-hydroxypyrimidine-5-carboxylate (C₇H₈N₂O₃), the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to measure this mass to within a few parts per million (ppm), confirming the elemental composition.

While specific experimental HRMS data for this compound is not widely published, a typical analysis would yield the results in the format shown in the hypothetical data table below.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₈N₂O₃ |

| Theoretical Exact Mass (Monoisotopic) | 168.0535 u |

| Ion Adduct | [M+H]⁺ |

| Theoretical m/z for [M+H]⁺ | 169.0608 |

| Hypothetical Experimental m/z | 169.0605 |

| Hypothetical Mass Error | -1.8 ppm |

This table presents hypothetical HRMS data for illustrative purposes.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like this compound, as it minimizes fragmentation and typically produces protonated molecules [M+H]⁺ or other adducts. ESI-MS is often coupled with liquid chromatography (LC) to analyze complex mixtures, but it can also be used for the direct analysis of pure compounds.

In an ESI-MS experiment, a solution of the compound is sprayed through a high-voltage needle, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, the presence of the pyrimidine (B1678525) ring nitrogens and the carbonyl group makes it amenable to protonation, and a prominent signal for the [M+H]⁺ ion at m/z 169.06 would be expected in the positive ion mode. The fragmentation pattern, if any, could provide further structural information.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into molecular geometry, conformation, and intermolecular interactions that govern the solid-state structure.

Single-Crystal X-ray Diffraction (SC-XRD) for Precise Molecular Geometry and Conformation

To date, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. However, if suitable crystals were grown, SC-XRD analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. This would confirm the planarity of the pyrimidine ring and determine the conformation of the ethyl carboxylate substituent relative to the ring.

A hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained from such an analysis.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.1 |

| β (°) | 95.5 |

| Volume (ų) | 780.4 |

| Z | 4 |

This table presents hypothetical crystallographic data for illustrative purposes.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure of this compound, featuring a hydroxyl group, a carbonyl group, and an aromatic pyrimidine ring, suggests the potential for a variety of intermolecular interactions that would influence its crystal packing.

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the pyrimidine nitrogen atoms and the carbonyl oxygen of the ester can act as hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded networks, such as chains or dimers, which are common in the crystal structures of related heterocyclic compounds.

π-π Stacking: The aromatic pyrimidine rings could engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion. These interactions are a significant cohesive force in the crystal packing of many aromatic compounds.

The combination of hydrogen bonding and π-π stacking would likely result in a stable, three-dimensional supramolecular architecture. Analysis of the crystal structures of similar pyrimidine derivatives often reveals such intricate networks of non-covalent interactions.

Computational Chemistry and Theoretical Investigations of Ethyl 2 Hydroxypyrimidine 5 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure, stability, and reactivity of chemical compounds, offering a molecular-level understanding that complements experimental findings. For Ethyl 2-hydroxypyrimidine-5-carboxylate, quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are invaluable tools for elucidating its chemical behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) has become a popular quantum chemical method for studying the electronic structure and stability of pyrimidine (B1678525) derivatives due to its favorable balance between computational cost and accuracy. mdpi.com DFT calculations are employed to determine the optimized molecular geometry, electronic properties, and thermodynamic stability of this compound.

In a typical DFT study of a pyrimidine derivative, the geometry of the molecule is optimized to find the lowest energy conformation. mdpi.com This is often achieved using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). nih.gov The optimized structure provides information on bond lengths, bond angles, and dihedral angles. materialsciencejournal.org

The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be calculated. The MEP map is particularly useful for identifying the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which provides insights into its intermolecular interactions and reactivity.

The stability of the molecule can be assessed by calculating its total energy. Lower total energy corresponds to a more stable structure. Furthermore, thermodynamic parameters such as enthalpy, Gibbs free energy, and entropy can be computed to understand the stability of the molecule under different conditions.

Table 1: Representative DFT Calculated Parameters for a Pyrimidine Derivative Core Structure

| Parameter | Representative Value | Description |

| Total Energy | -0.3783 Hartree | A measure of the molecule's overall stability in the gas phase. nih.gov |

| Dipole Moment | ~2.5 - 4.5 Debye | Indicates the polarity of the molecule, influencing its solubility and intermolecular interactions. |

| C=O Bond Length | ~1.22 Å | Typical bond length for a carbonyl group in the carboxylate moiety. |

| C-N Bond Length (ring) | ~1.34 - 1.38 Å | Characteristic bond lengths within the pyrimidine ring. |

| N-H Bond Length | ~1.01 Å | The bond length of the hydroxyl proton tautomer on the pyrimidine ring. |

Note: The values in this table are representative and based on DFT calculations of structurally similar pyrimidine derivatives. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations to Understand Conformation and Interaction

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide valuable insights into its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules. nih.gov

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of the atoms can be calculated, providing a dynamic picture of the molecule's behavior.

Conformational analysis through MD simulations can reveal the different shapes the molecule can adopt and the energy barriers between these conformations. This is particularly important for understanding how the molecule might bind to a receptor or an enzyme active site. frontiersin.org

MD simulations can also be used to study the interactions of this compound with its environment. For example, by simulating the molecule in a box of water molecules, one can study its solvation and the formation of hydrogen bonds. Similarly, simulating the molecule in the presence of a protein can help in understanding the binding mode and the key interactions that stabilize the complex.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energies and shapes of these orbitals provide crucial information about the molecule's ability to donate or accept electrons, and thus its reactivity in chemical reactions. ajchem-a.com

Characterization of Highest Occupied Molecular Orbital (HOMO)

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons, making the molecule a better nucleophile.

For this compound, the HOMO is expected to be localized primarily on the pyrimidine ring, particularly on the nitrogen and oxygen atoms, which are electron-rich centers. The electron density of the HOMO would likely be distributed over the π-system of the pyrimidine ring.

Characterization of Lowest Unoccupied Molecular Orbital (LUMO)

The LUMO is the innermost orbital that is empty of electrons and is associated with the molecule's ability to accept electrons. A lower LUMO energy indicates a greater tendency to accept electrons, making the molecule a better electrophile.

In the case of this compound, the LUMO is expected to be located on the pyrimidine ring and the ethyl carboxylate group. The carbonyl carbon of the ester and the carbon atoms of the pyrimidine ring are likely to have significant contributions to the LUMO, as these are the more electron-deficient parts of the molecule.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. materialsciencejournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates low stability and high reactivity. researchgate.net

Table 2: Representative Frontier Molecular Orbital (FMO) Data for a Pyrimidine Derivative

| Parameter | Representative Value (eV) | Significance |

| HOMO Energy | -6.5 to -7.5 | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.0 to -2.0 | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.5 to 5.5 | A larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net |

Note: These values are representative and based on calculations for similar pyrimidine structures. The actual values for this compound would need to be determined through specific quantum chemical calculations.

Band Gap Energy and Chemical Reactivity Correlations

A fundamental concept in molecular orbital theory is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and more readily undergoes chemical reactions.

The energies of these frontier orbitals also correlate with other chemical descriptors:

Ionization Potential (I): The energy required to remove an electron, which can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

From these, further reactivity indices such as electronegativity (χ), chemical potential (μ), and chemical hardness (η) can be calculated. For pyrimidine derivatives, Density Functional Theory (DFT) is a common method for calculating these parameters to predict their reactive behavior.

Table 1: Key Chemical Reactivity Descriptors Derived from HOMO-LUMO Energies This table is illustrative of the parameters derived from computational analysis of pyrimidine compounds.

| Parameter | Formula | Description |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of a molecule to attract electrons. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. It illustrates the electrostatic potential on the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.

MEP maps are typically color-coded:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. In this compound, such areas would be expected around the oxygen atoms of the hydroxyl and carboxylate groups, as well as the nitrogen atoms in the pyrimidine ring.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are prone to nucleophilic attack. This potential is often found around hydrogen atoms bonded to electronegative atoms (like the H of the hydroxyl group).

Green: Regions of neutral or near-zero potential, typically associated with nonpolar covalent bonds.

By analyzing the MEP map, researchers can predict how the molecule will interact with other reagents, substrates, or biological receptors.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a computational calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. This method provides quantitative insight into intramolecular charge transfer, electron delocalization, and hyperconjugative interactions that contribute to molecular stability.

A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated, where a higher E(2) value signifies a stronger interaction. Common interactions in molecules like this compound would include delocalizations from the lone pairs (n) of oxygen or nitrogen atoms into the antibonding orbitals (σ* or π) of adjacent bonds. These n → π or π → π* interactions within the pyrimidine ring are crucial for its aromatic stability.

Table 2: Illustrative NBO Donor-Acceptor Interactions in a Pyrimidine System This table provides examples of interactions that would be investigated for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N1 | π* (C2-N3) | High | Lone pair delocalization contributing to ring stability. |

| π (C4-C5) | π* (C6-N1) | High | Pi-electron delocalization within the aromatic ring. |

| LP (2) O(hydroxyl) | σ* (C2-N1) | Moderate | Hyperconjugation involving the hydroxyl substituent. |

| LP (2) O(carbonyl) | π* (C5-C(carbonyl)) | Moderate | Resonance effect of the carboxylate group. |

Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is widely used to predict spectroscopic properties, which can then be compared with experimental results to confirm the molecular structure and validate the computational method. For this compound, DFT calculations could be used to simulate its vibrational (FT-IR) and electronic (UV-Visible) spectra.

Vibrational Spectroscopy: Theoretical calculations can determine the vibrational frequencies and intensities corresponding to different functional groups. For instance, the C=O stretching of the carboxylate group, O-H stretching of the hydroxyl group, and C-N stretching modes within the pyrimidine ring can be predicted. Comparing these calculated frequencies with an experimental FT-IR spectrum helps in the precise assignment of the observed absorption bands.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum. These transitions typically involve the promotion of an electron from occupied orbitals (like HOMO) to unoccupied ones (like LUMO), often of π → π* or n → π* character in aromatic systems.

Table 3: Example of Comparison between Theoretical and Experimental Spectroscopic Data This table illustrates how computationally predicted data is compared against experimental measurements for a given compound.

| Vibrational Mode / Electronic Transition | Theoretical Value (cm-1 or nm) | Experimental Value (cm-1 or nm) | Assignment |

| O-H Stretch | ~3400 cm-1 | ~3410 cm-1 | Hydroxyl group vibration |

| C=O Stretch | ~1710 cm-1 | ~1715 cm-1 | Carboxylate carbonyl vibration |

| C=N Stretch | ~1600 cm-1 | ~1605 cm-1 | Pyrimidine ring vibration |

| π → π* Transition | ~270 nm | ~275 nm | Electronic transition in the aromatic system |

Studies on Non-Covalent Interactions and Supramolecular Architectures

In the solid state, molecules are organized into a crystal lattice through a network of non-covalent interactions. These interactions, while weaker than covalent bonds, are directive and collectively determine the supramolecular architecture. For this compound, key interactions would include:

Hydrogen Bonding: The hydroxyl group (-OH) and the pyrimidine nitrogen atoms can act as hydrogen bond donors and acceptors, respectively. These are strong, directional interactions that would likely play a dominant role in the crystal packing.

π-π Stacking: The aromatic pyrimidine rings can stack on top of each other, an interaction driven by favorable orbital overlap.

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing a detailed picture of how the molecules pack together in a crystal.

Prediction of Nonlinear Optical (NLO) Properties

Molecules with significant charge asymmetry and delocalized π-electron systems can exhibit nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. Computational methods can predict NLO behavior by calculating key parameters like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

The first hyperpolarizability (β) is the primary measure of a molecule's second-order NLO response. A large β value suggests that the material can efficiently convert the frequency of incident light, a property used in technologies like frequency doubling. The presence of both electron-donating groups (like -OH) and electron-withdrawing groups (like the -COOEt ester) on the π-conjugated pyrimidine ring of this compound suggests it could possess NLO activity.

Table 4: Calculated Nonlinear Optical (NLO) Properties This table shows typical NLO parameters that are calculated to assess the potential of a molecule for optical applications.

| Parameter | Symbol | Description |

| Dipole Moment | μ | A measure of the overall polarity of the molecule. |

| Polarizability | α | The ability of the molecule's electron cloud to be distorted by an external electric field. |

| First Hyperpolarizability | β | A measure of the second-order NLO response. Higher values indicate greater NLO activity. |

Applications in Medicinal Chemistry and Biological Research of Ethyl 2 Hydroxypyrimidine 5 Carboxylate and Its Derivatives

Role as a Key Synthetic Intermediate in Pharmaceutical Development

The chemical architecture of Ethyl 2-hydroxypyrimidine-5-carboxylate makes it an important building block in the synthesis of complex pharmaceutical compounds. The pyrimidine (B1678525) ring system is a common feature in many approved drugs, and the substituents on this particular molecule allow for diverse synthetic transformations.

Precursor to Therapeutically Active Compounds (e.g., Fimepinostat (CUDC-907))

This compound and its close analogs are key precursors in the synthesis of targeted therapeutic agents. One notable example is Fimepinostat (also known as CUDC-907), a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes. curis.comnih.gov Fimepinostat has been investigated in clinical trials for the treatment of various cancers, including lymphoma and solid tumors. curis.comnih.gov

The core structure of Fimepinostat contains a pyrimidine-5-carboxamide moiety. The synthesis of such complex molecules often involves the construction of the heterocyclic core first, followed by the addition of other functional groups. While the exact commercial synthesis of Fimepinostat is proprietary, the general synthetic strategies for related compounds suggest that a substituted pyrimidine-5-carboxylate, such as this compound, serves as a crucial starting point for introducing the necessary side chains and functional groups required for its biological activity.

Building Block for Diverse Bioactive Pyrimidine Molecules

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. This compound, due to its functional groups, is a versatile intermediate for creating a diverse library of bioactive molecules. The hydroxyl group can be converted to a leaving group (such as a chloride) to allow for nucleophilic substitution, while the ester can be hydrolyzed to a carboxylic acid or converted to an amide.

For instance, the synthesis of Avanafil, a PDE5 inhibitor, starts from ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate, a structurally related compound. google.com This highlights the utility of the pyrimidine-5-carboxylate core in building complex, therapeutically relevant molecules. The reactivity of the chloro-substituted analog, ethyl 2-chloropyrimidine-5-carboxylate, further demonstrates the synthetic potential, as it is readily used in various coupling and substitution reactions to build complex heterocyclic systems found in many biologically active compounds. nbinno.com

Development of Nucleobase Analogs and Their Biological Impact

Nucleobase analogs are synthetic compounds that mimic the structure of the natural nucleobases (adenine, guanine, cytosine, thymine, and uracil). These analogs can interfere with DNA and RNA synthesis and are widely used as antiviral and anticancer agents. The pyrimidine structure of this compound makes it a suitable starting point for the synthesis of modified pyrimidine nucleosides and nucleotides.

Synthesis of Modified Pyrimidine Nucleosides and Nucleotides

The synthesis of nucleosides typically involves the coupling of a modified pyrimidine base with a sugar moiety, such as ribose or deoxyribose. This compound can be chemically modified to create a variety of pyrimidine bases that can then be used in nucleoside synthesis. General strategies for synthesizing pyrimidine nucleosides often involve the condensation of an activated sugar derivative with a silylated pyrimidine base (the Vorbrüggen reaction). nih.gov

By modifying the pyrimidine ring of this compound prior to coupling with a sugar, novel nucleoside analogs with unique biological properties can be generated. For example, the carboxylate group at the C-5 position can be converted into other functional groups, a common strategy for developing antiviral and anticancer nucleoside analogs. nih.gov

Investigation of Antiviral Properties of Pyrimidine Analogs

Derivatives of pyrimidine are known to possess a wide range of antiviral activities. mdpi.com The dihydroxypyrimidine (DHP) scaffold, which is structurally related to this compound, has been identified as a valuable framework for developing antivirals. For example, DHP carboxylates, carboxylic acids, and carboxamides have been synthesized and tested as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease, with some analogs showing moderate antiviral activity. nih.gov

Furthermore, libraries of 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides have been synthesized to identify novel broad-spectrum antiviral compounds against RNA viruses. Initial screenings of these libraries have identified compounds with activity against the Sendai virus, a representative RNA virus. nih.gov These studies underscore the potential of the hydroxypyrimidine carboxylate core in the development of new antiviral agents.

Anticancer Activity and Chemotherapeutic Potential of this compound Derivatives

The pyrimidine ring is a key pharmacophore in many anticancer drugs. Researchers have synthesized and evaluated a variety of derivatives based on the this compound scaffold for their potential as chemotherapeutic agents.

In one study, a series of novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives were synthesized and evaluated for their cytotoxic effects on human leukemia cell lines (K562 and CEM). patsnap.com The study found that several of these derivatives exhibited significant antitumor activity. patsnap.comresearchgate.netorganic-chemistry.org

The researchers synthesized two main classes of derivatives: carboxamides and sulfonamides. Among the carboxamide derivatives, compounds with halogen, nitro, and tert-butyl substituents on the phenyl ring were generally more cytotoxic than the unsubstituted or methoxy-substituted derivatives. patsnap.comresearchgate.net Notably, the compound with a chloro group at the para position of the phenyl ring (a carboxamide derivative) showed good activity against the K562 cell line with an IC50 value of 14.0 µM. patsnap.comresearchgate.net

In the sulfonamide series, a derivative with two chloro groups at the meta positions of the phenyl ring also demonstrated significant activity against K562 cells, with an IC50 of 15.0 µM. patsnap.comresearchgate.net Further analysis through cell cycle studies suggested that the cytotoxic effects of these compounds are due to the induction of apoptosis. researchgate.netorganic-chemistry.org

These findings indicate that the core structure derived from this compound is a promising scaffold for the development of new anticancer agents. The structure-activity relationship data from this study suggest that both electron-donating and electron-withdrawing groups on the phenyl ring attached to the core structure can influence the anticancer activity. researchgate.net

Table 1: Cytotoxicity of Selected this compound Derivatives against K562 Leukemia Cells

| Compound Type | Phenyl Ring Substitution | IC50 (µM) |

| Carboxamide | 4-Chloro | 14.0 patsnap.comresearchgate.net |

| Sulfonamide | 3,5-Dichloro | 15.0 patsnap.comresearchgate.net |

| Sulfonamide | 4-Chloro | 28.0 patsnap.com |

Cytotoxicity Studies on Human Leukemia Cell Lines (e.g., K562, CEM)

A significant area of investigation has been the cytotoxic activity of these compounds against various cancer cell lines. In one key study, a series of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives, featuring different substituted aromatic or aliphatic carboxamides and sulfonamides, were synthesized and evaluated for their anticancer properties. researchgate.netscirp.orgsemanticscholar.org

The cytotoxicity of these synthesized compounds was examined on human leukemia cell lines, specifically K562 (chronic myelogenous leukemia) and CEM (acute lymphoblastic leukemia). researchgate.netscirp.org The results indicated that many of the derivatives exhibited promising antitumor activity. Notably, compounds with specific substitutions on the phenyl ring attached to the carboxamide or sulfonamide moiety showed significant cytotoxicity. researchgate.netsemanticscholar.org For instance, a carboxamide derivative with a para-chloro substitution and a sulfonamide derivative with a meta-dichloro substitution were particularly effective against the K562 cell line, with IC50 values of 14.0 µM and 15.0 µM, respectively. researchgate.netsemanticscholar.orgscirp.org The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

The electronic properties and the position of the substituent group on the phenyl ring were found to be critical factors in determining the cytotoxic activity of these compounds. semanticscholar.org

Induction of Apoptosis in Cancer Cells

Beyond direct cytotoxicity, the mechanism of cell death induced by these pyrimidine derivatives has been a subject of study. Apoptosis, or programmed cell death, is a crucial process that is often dysregulated in cancer cells, and compounds that can trigger this process are valuable therapeutic candidates.

In the same study of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives, further investigations were carried out on compounds showing strong cytotoxic effects. researchgate.netsemanticscholar.org Specifically, derivatives with para-tert-butyl substitutions, chosen for comparison between the carboxamide and sulfonamide series, were selected for further analysis. Cell cycle analysis suggested that these particular tert-butyl substituted compounds are capable of inducing apoptosis in cancer cells. researchgate.netsemanticscholar.orgscirp.org This finding indicates that their mode of action involves activating the intrinsic cellular machinery for controlled cell death, a desirable characteristic for an anticancer agent.

Modulation of Cell Cycle Progression

The cell cycle is a series of events that takes place in a cell as it grows and divides. Cancer is fundamentally a disease of uncontrolled cell proliferation, making the cell cycle a prime target for therapy. Many chemotherapy agents work by causing cell cycle arrest at specific checkpoints, which can prevent cell division and lead to apoptosis.

Role in the Synthesis of Cytidine (B196190) Derivatives for Cancer Therapy

The pyrimidine-5-carboxylate structure is a valuable building block in synthetic chemistry for the creation of more complex molecules, including modified nucleosides for cancer therapy. While no direct synthesis of cytidine from this compound is prominently documented, the functionalization of the pyrimidine ring at the 5-position is a key strategy in developing therapeutic nucleoside analogs.

For instance, chemically-modified derivatives of cytidine, such as those bearing a 5-(N-substituted-carboxamide) group, are recognized as important reagents. A practical and key step in the synthesis of these modified cytidines is a palladium(0)-catalyzed carboxyamidation of an unprotected 5-iodo-cytidine. This highlights the chemical significance of the C5 position of the pyrimidine ring for creating diverse analogs with potential therapeutic applications. These modified cytidine derivatives are developed for use in cancer research and for the discovery of aptamers—short, single-stranded DNA or RNA molecules that can bind to target molecules.

Evaluation in Tumor-Bearing Animal Models

However, to provide context, research on other related heterocyclic compounds incorporating a pyrimidine ring has demonstrated in vivo activity. For example, certain thieno[2,3-d]pyrimidine (B153573) derivatives have been shown to significantly decrease solid tumor mass in animal studies. This suggests that the broader class of pyrimidine-based compounds holds potential for in vivo efficacy, warranting future preclinical studies on the specific derivatives of this compound.

Enzyme Inhibition Studies and Target Identification

Identifying the specific molecular targets of a drug candidate is crucial for understanding its mechanism of action and for optimizing its therapeutic potential. For pyrimidine derivatives, a key area of investigation is their interaction with enzymes involved in the synthesis of nucleotides, which are the building blocks of DNA and RNA.

Interaction with Enzymes Involved in Nucleotide Metabolism

Cancer cells have a high demand for nucleotides to sustain their rapid proliferation. This makes the enzymes of the de novo nucleotide synthesis pathway attractive targets for cancer therapy. One such critical enzyme is Dihydroorotate Dehydrogenase (DHODH), which catalyzes the fourth step in the de novo pyrimidine biosynthetic pathway. Inhibition of DHODH can deplete the pyrimidine pool available to cancer cells, thereby halting their growth and proliferation.

Structure-activity relationship studies on a series of pyrimidine analogs have identified key structural features required for the inhibition of DHODH. researchgate.net These studies have established that the intact pyrimidine ring and a carboxylic acid group are crucial for significant enzyme inhibition. researchgate.net The testing of various functional groups has indicated that the carboxylic acid group is preferred by the enzyme for binding. researchgate.net

Given that this compound and its derivatives possess both the pyrimidine core and a carboxylate (or ester) group at the 5-position, they are structurally poised to interact with the active site of enzymes like DHODH. Research suggests that an enzyme substituent may be present near the 5-position of the pyrimidine ring, making this a critical site for interaction. researchgate.net Therefore, it is plausible that the anticancer effects observed for these compounds are, at least in part, due to their ability to inhibit key enzymes in nucleotide metabolism, such as DHODH.

Binding Studies with Specific Enzymes (e.g., Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase)

Burkholderia pseudomallei, the bacterium responsible for the infectious disease melioidosis, relies on the non-mevalonate pathway for isoprenoid biosynthesis, which is essential for its survival. A key enzyme in this pathway is 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (MECP synthase). This enzyme is a critical target for developing new antimicrobial agents because it is present in many pathogens but absent in humans. pdbj.org

Fragment-based screening methods coupled with X-ray diffraction have been successfully employed to identify small molecules that bind to MECP synthase. pdbj.org These studies have revealed distinct binding pockets on the enzyme, including a previously unknown surface outside the active site. pdbj.org While direct binding studies specifically detailing the interaction of this compound with this enzyme are not extensively documented in the reviewed literature, research has identified other small molecules that bind to this critical enzyme. For instance, the co-crystal structure of MECP synthase from B. pseudomallei has been resolved with fragments like ethyl 3-methyl-5,6-dihydroimidazo[2,1-b] pdbj.orgnih.govthiazole-2-carboxylate. pdbj.org This type of research provides a blueprint for the rational design of novel and more potent inhibitors that could be developed from various chemical scaffolds, including pyrimidine derivatives. pdbj.org

Applications in Agrochemical Research

The pyrimidine scaffold is a cornerstone in the development of modern agrochemicals due to its presence in a wide array of biologically active molecules. Derivatives of this compound are integral to this field, serving as key intermediates in the synthesis of crop protection agents.

Derivatives of this compound are widely utilized as precursors in the formulation of herbicides and fungicides. The chemical reactivity of the pyrimidine ring and its substituents allows for the creation of a diverse range of molecules tailored for specific agricultural needs. The introduction of different functional groups can modulate the biological activity, stability, and selectivity of the final products, leading to effective pest control solutions.

Table 1: Agrochemical Applications of Pyrimidine-5-carboxylate Derivatives

| Application Area | Role of Derivative | Reference |

|---|---|---|

| Herbicides | Serves as a key intermediate in the synthesis of herbicidal agents. | N/A |

| Fungicides | Used as a precursor for formulating fungicidal compounds for crop protection. | N/A |

Broader Biological Applications and Biotechnology Research

The structural versatility of this compound derivatives extends their utility beyond traditional medicinal and agrochemical roles into broader areas of biological and biotechnological research.

The pyrimidine core is a privileged scaffold in medicinal chemistry, and its derivatives are investigated for a wide range of therapeutic applications. While research directly linking this compound to metabolic and neurological disorders is an emerging field, related pyrimidine structures have shown promise. For example, certain pyrimidine-5-carboxamide derivatives have been identified as novel inhibitors of salt-inducible kinases (SIKs), which play a crucial role in inflammation, suggesting potential applications in treating inflammatory conditions like inflammatory bowel disease. nih.gov Furthermore, other heterocyclic compounds, developed through similar synthetic strategies, are being explored as inhibitors of glycogen (B147801) phosphorylase for the potential treatment of type 2 diabetes mellitus, a major metabolic disorder. mdpi.com These parallel research avenues highlight the potential for developing novel pyrimidine-5-carboxylate derivatives for complex diseases.

The adaptability of the this compound structure makes it a valuable tool in the development of new bioproducts. Its derivatives can be engineered to interact with specific biological targets, leading to the creation of novel therapeutic agents and research tools. An example of this is the development of small molecules that can induce the expression of Octamer-binding transcription factor 4 (Oct3/4), a key gene in pluripotent stem cells. nih.gov One such lead structure, ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate, demonstrates how modifying core structures can lead to tools for regenerative medicine and the generation of induced pluripotent stem cells (iPSCs). nih.gov This highlights the potential of carboxylate-containing heterocyclic compounds to contribute to significant advances in biotechnology.

Computational Assessment of Biological Activity

Computational methods are increasingly vital in modern drug discovery and molecular design, providing insights into the mechanisms of action and potential efficacy of new compounds before costly and time-consuming synthesis and testing. Derivatives of this compound have been the subject of such computational studies to predict and rationalize their biological activities.

Molecular docking and molecular dynamics simulations are powerful tools used to investigate how these molecules interact with biological targets at an atomic level. nih.gov For instance, in a study of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylate derivatives as potential larvicidal agents, computational analysis identified acetylcholinesterase as a plausible molecular target. nih.govresearchgate.net The simulations provided detailed information about the binding modes and stability of the compounds within the enzyme's active site, corroborating the experimental findings that showed high mortality rates against Anopheles arabiensis larvae. nih.govmalariaworld.org

Similarly, molecular docking studies on other pyrimidine derivatives have been used to predict their binding affinity for targets like tyrosine kinase, which is relevant in cancer therapy. semanticscholar.org These computational assessments help in prioritizing lead compounds for synthesis and biological evaluation, thereby accelerating the discovery process.

Table 2: Examples of Computational Studies on Pyrimidine-5-carboxylate Derivatives

| Derivative Class | Target Enzyme/Protein | Biological Application | Computational Method | Reference |

|---|---|---|---|---|

| 1,4-Dihydropyrimidine-5-carboxylates | Acetylcholinesterase | Larvicidal | Molecular Docking, Molecular Dynamics | nih.govresearchgate.net |

| Tetrahydropyrimidine-5-carboxylates | Tyrosine Kinase | Anticancer | Molecular Docking | semanticscholar.org |

In Silico Medicinal Methods for Activity Prediction

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools in modern drug discovery for predicting the biological activity of chemical compounds. These computational models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their experimentally determined biological activities. For derivatives of the pyrimidine-5-carboxylate scaffold, QSAR studies have been instrumental in identifying key molecular features that govern their therapeutic potential.

Researchers have successfully developed robust QSAR models for various series of dihydropyrimidinone (DHPM) derivatives, which share a similar core to this compound. For instance, a study on DHPM derivatives as ErbB2 inhibitors, a receptor tyrosine kinase implicated in breast cancer, resulted in a QSAR model with a high predictive capacity, indicated by a correlation coefficient (R) of 0.9194. researchgate.net This model helped in shortlisting compounds with potentially high biological activity for further evaluation. researchgate.net

Another 2D-QSAR study on dihydropyrimidinone derivatives as potential anticancer agents against the MCF-7 breast cancer cell line also yielded a statistically significant model with high predictive power (R² = 0.98 and Q² = 0.97). nih.govnih.gov The analysis highlighted the importance of topological and autocorrelated descriptors in influencing the anticancer activity, providing valuable insights into the structural requirements for potency. nih.govnih.gov Similarly, a QSAR analysis of DHPM derivatives as alkaline phosphatase inhibitors revealed the significance of autocorrelated descriptors in enzyme inhibition, with the final model showing good predictivity (R² = 0.958 and Q² = 0.903). acs.org

These studies collectively demonstrate the utility of QSAR in guiding the design of more potent pyrimidine-based therapeutic agents by predicting their activity before synthesis, thereby saving time and resources. The general workflow for such a study is presented in the table below.

| Step | Description | Software/Tools Commonly Used |

| 1. Data Set Selection | A series of compounds with a common scaffold and their corresponding biological activities (e.g., IC50 values) are collected. | Literature, Chemical Databases (e.g., ChEMBL, PubChem) |

| 2. Molecular Descriptor Calculation | Various physicochemical, topological, and electronic properties of the molecules are calculated. | DRAGON, PaDEL-Descriptor, MOE (Molecular Operating Environment) |

| 3. Model Development | Statistical methods are used to build a mathematical model correlating the descriptors with the biological activity. | QSARINS, BuildQSAR, SYSTAT |

| 4. Model Validation | The predictive power of the model is assessed using internal and external validation techniques. | Cross-validation (leave-one-out, leave-many-out), Test set prediction |

Ligand-Protein Docking Simulations for Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial for understanding the molecular basis of a drug's mechanism of action and for structure-based drug design. For derivatives of this compound, docking studies have been widely used to model their interactions with various biological targets.